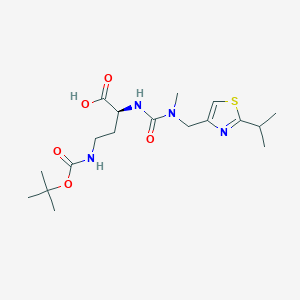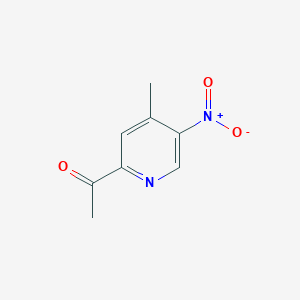
Methyl (R)-3-amino-3-(2,6-difluorophenyl)propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ®-3-amino-3-(2,6-difluorophenyl)propanoate hydrochloride is a chemical compound with significant interest in various scientific fields. It is known for its unique structural properties, which include a difluorophenyl group, making it a valuable compound in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-amino-3-(2,6-difluorophenyl)propanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate difluorophenyl precursor.
Esterification: The ester group is introduced using standard esterification techniques.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, enhancing its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to accelerate the reaction rates.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-3-amino-3-(2,6-difluorophenyl)propanoate hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl ®-3-amino-3-(2,6-difluorophenyl)propanoate hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl ®-3-amino-3-(2,6-difluorophenyl)propanoate hydrochloride exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The difluorophenyl group plays a crucial role in enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-2-(2,6-difluorophenyl)propanoate hydrochloride
- Methyl 2-amino-3-(2,6-difluorophenyl)propanoate
Uniqueness
Methyl ®-3-amino-3-(2,6-difluorophenyl)propanoate hydrochloride is unique due to its specific stereochemistry and the presence of the difluorophenyl group. This combination enhances its reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H12ClF2NO2 |
|---|---|
Molecular Weight |
251.66 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H11F2NO2.ClH/c1-15-9(14)5-8(13)10-6(11)3-2-4-7(10)12;/h2-4,8H,5,13H2,1H3;1H/t8-;/m1./s1 |
InChI Key |
YJQYODATYXLFET-DDWIOCJRSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1=C(C=CC=C1F)F)N.Cl |
Canonical SMILES |
COC(=O)CC(C1=C(C=CC=C1F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




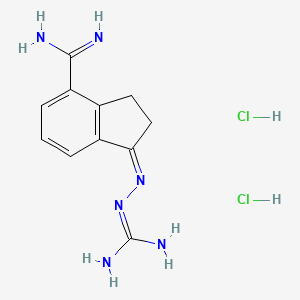

![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-2-carboxylic acid](/img/structure/B13646507.png)



![Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13646524.png)
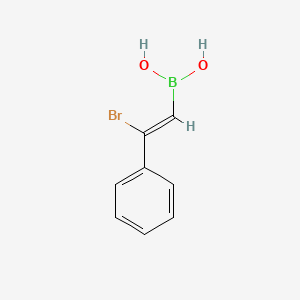
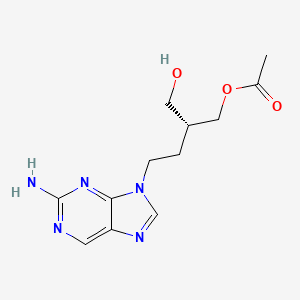
![(2,2-Dimethylbenzo[d][1,3]dioxol-4-yl)methanamine hydrochloride](/img/structure/B13646542.png)
